4-(4-Piperidin-2-yltriazol-1-yl)phenol
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Overview
Description
4-(4-Piperidin-2-yltriazol-1-yl)phenol is a chemical compound that features a piperidine ring, a triazole ring, and a phenol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Piperidin-2-yltriazol-1-yl)phenol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions or through cyclization of appropriate precursors.
Introduction of the Phenol Group: The phenol group can be introduced through electrophilic aromatic substitution reactions or by using phenol derivatives as starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Piperidin-2-yltriazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
4-(4-Piperidin-2-yltriazol-1-yl)phenol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential antiviral, antibacterial, and anticancer activities.
Materials Science: It can be used in the synthesis of polymers and materials with unique electronic properties.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 4-(4-Piperidin-2-yltriazol-1-yl)phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Piperidin-1-yltriazol-1-yl)phenol
- 4-(4-Piperidin-3-yltriazol-1-yl)phenol
- 4-(4-Piperidin-4-yltriazol-1-yl)phenol
Uniqueness
4-(4-Piperidin-2-yltriazol-1-yl)phenol is unique due to the specific position of the piperidine ring, which can influence its binding affinity and selectivity towards molecular targets. This positional variation can result in different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
4-(4-piperidin-2-yltriazol-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c18-11-6-4-10(5-7-11)17-9-13(15-16-17)12-3-1-2-8-14-12/h4-7,9,12,14,18H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLCTMHJIKNAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN(N=N2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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